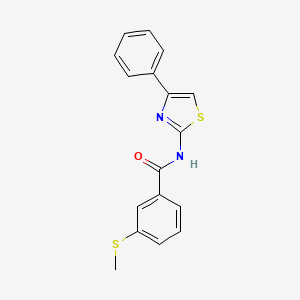

3-(metiltio)-N-(4-feniltiazol-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

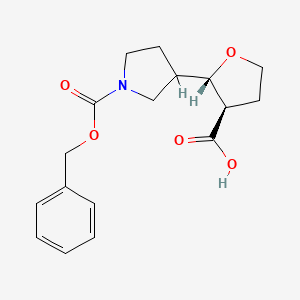

The compound 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a benzamide derivative that is likely to possess biological activity due to the presence of a thiazole ring and a methylthio group. Benzamide derivatives are known for their wide range of biological activities, including anticancer properties, as seen in the synthesis and evaluation of various benzamide compounds . The thiazole ring is a common motif in many pharmaceuticals and agrochemicals, and its incorporation into benzamide structures often leads to compounds with significant biological activities .

Synthesis Analysis

The synthesis of benzamide derivatives can involve various strategies, including the use of condensing agents and multi-component reactions. For instance, N,N'-carbonyldi[2(3H)-benzoxazolethione] has been used as a condensing agent for the preparation of amides under mild conditions . Similarly, a multi-component approach has been described for the synthesis of complex benzamide derivatives, which offers the advantages of mild reaction conditions and good yields . Although the specific synthesis of 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide is not detailed in the provided papers, these methods could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . For example, the structure of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was confirmed using these methods . Additionally, the molecular structure can influence the biological activity of the compound, as seen in the docking studies performed to predict the mechanism of action of synthesized compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including heterocyclization and reactions with metal ions to form coordination compounds . The reactivity of these compounds can lead to the formation of novel structures with potential biological activities. For example, the reaction of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with different metal ions resulted in coordination compounds with significant anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, thermal stability, and electronic properties, can be studied using techniques like thermal gravimetric analysis (TGA) and spectroscopic methods . These properties are crucial for understanding the behavior of the compounds in biological systems and for predicting their pharmacokinetic profiles. The synthesized compounds' ADMET properties can also be computationally predicted to assess their drug-likeness .

Aplicaciones Científicas De Investigación

- Hallazgos de Investigación: Se sintetizaron nuevos derivados de 2-fenil-3-((4-feniltiazol-2-il)amino)tiazolidin-4-ona y se evaluó su actividad antimicrobiana . Los compuestos 7c y 7d demostraron efectos antibacterianos potentes contra E. coli, S. aureus y B. subtilis, con valores de concentración inhibitoria mínima (MIC) de 6,25 µg/mL. Además, los compuestos 7a, 7b y 7e exhibieron una fuerte actividad antifúngica contra R. oryzae (MIC = 3,125 µg/mL).

- Hallazgos de Investigación: El compuesto 7d mostró poderosas propiedades antiinflamatorias con un valor de IC50 de 1,27 µg/mL . Esto sugiere su potencial como agente antiinflamatorio.

- Importancia de la Investigación: Los compuestos heterocíclicos son andamios privilegiados en el descubrimiento de fármacos . La comprensión de la química de las tiazolidinonas contribuye al desarrollo de fármacos.

- Enfoque de Investigación: Los investigadores emplean métodos sintéticos de múltiples pasos para crear derivados de tiazolidinona como 3-(metiltio)-N-(4-feniltiazol-2-il)benzamida .

Actividad Antimicrobiana

Potencial Antiinflamatorio

Química Heterocíclica

Metodología Sintética

Elucidación Estructural

En resumen, este compuesto muestra promesa en aplicaciones antimicrobianas y antiinflamatorias, y su naturaleza heterocíclica lo hace relevante para el diseño de fármacos. Los investigadores continúan explorando su potencial en varios campos. Para obtener información más detallada, puede consultar el artículo de investigación . 🌟

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have anti-inflammatory and antimicrobial properties .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial and anti-inflammatory effects .

Biochemical Pathways

Similar compounds have been shown to have antimicrobial and anti-inflammatory effects, suggesting they may interact with biochemical pathways related to these processes .

Result of Action

Similar compounds have demonstrated antimicrobial and anti-inflammatory effects .

Propiedades

IUPAC Name |

3-methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c1-21-14-9-5-8-13(10-14)16(20)19-17-18-15(11-22-17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHUMABPNSPHNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)

![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)

![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)

![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2540660.png)